![molecular formula C20H18N2O5S B2654294 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide CAS No. 876721-84-5](/img/structure/B2654294.png)
2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.43. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
A study elaborates on the synthesis of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, which have been evaluated for their anti-inflammatory and antioxidant activities. Compounds within this series exhibited good antioxidant activity in assays such as DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Additionally, several of these compounds showed excellent anti-inflammatory activity, with particular emphasis on those exhibiting both antioxidant and anti-inflammatory effects (Koppireddi et al., 2013).
Hypoglycemic Activity
Another research focused on the synthesis and evaluation of novel 2,4-thiazolidinedione derivatives for their hypoglycemic activity in animal models. Some derivatives demonstrated promising hypoglycemic effects, indicating potential applications in the management of diabetes (Nikalje et al., 2012).
properties
IUPAC Name |
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-27-15-9-7-14(8-10-15)21-18(24)11-17-19(25)22(20(26)28-17)12-16(23)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQINFPPUHEASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide |
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